molecular formula C21H20ClN3O B13928370 2-(pyridin-3-yl)-4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

2-(pyridin-3-yl)-4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B13928370
M. Wt: 365.9 g/mol
InChI Key: HNNXCVRPEYMWCI-UHFFFAOYSA-N
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Description

2-(pyridin-3-yl)-4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 3-aminopyridine to form an intermediate Schiff base, which is then cyclized with dimethyl acetylenedicarboxylate under acidic conditions to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Halogenation or nitration reactions can be performed using appropriate halogenating or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Chlorine gas or nitric acid for halogenation and nitration respectively.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of halogenated or nitrated quinazolinone derivatives.

Scientific Research Applications

2-(pyridin-3-yl)-4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-3-yl)-4-phenylquinazolin-5(1H)-one
  • 2-(pyridin-3-yl)-4-(2-methylphenyl)-quinazolin-5(1H)-one
  • 2-(pyridin-3-yl)-4-(2-bromophenyl)-quinazolin-5(1H)-one

Uniqueness

2-(pyridin-3-yl)-4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is unique due to the presence of the 2-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.

Properties

Molecular Formula

C21H20ClN3O

Molecular Weight

365.9 g/mol

IUPAC Name

4-(2-chlorophenyl)-7,7-dimethyl-2-pyridin-3-yl-1,4,6,8-tetrahydroquinazolin-5-one

InChI

InChI=1S/C21H20ClN3O/c1-21(2)10-16-18(17(26)11-21)19(14-7-3-4-8-15(14)22)25-20(24-16)13-6-5-9-23-12-13/h3-9,12,19H,10-11H2,1-2H3,(H,24,25)

InChI Key

HNNXCVRPEYMWCI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N=C(N2)C3=CN=CC=C3)C4=CC=CC=C4Cl)C(=O)C1)C

Origin of Product

United States

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